(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
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Overview
Description
(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It is known that the compound can be used as a reagent in the study of rapid n-alkylation of benzoxazinones and benzothiazinones under microwave irradiation . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its potential role in alkylation, it may influence pathways involving benzoxazinones and benzothiazinones . The downstream effects of these pathway alterations would depend on the specific roles of these compounds in cellular processes.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
- (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate .
Uniqueness
What sets (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-11(15)12(6-10(13)14)8-4-2-3-5-9(8)16-7/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCNLQKASIVMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899710-24-8 |
Source
|
Record name | 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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